4-(3-Bromo-4-fluorobenzyl)morpholine

Vue d'ensemble

Description

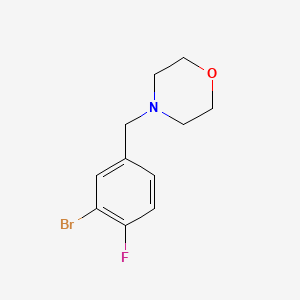

4-(3-Bromo-4-fluorobenzyl)morpholine is an organic compound with the molecular formula C11H13BrFNO It is a derivative of morpholine, where the morpholine ring is substituted with a 3-bromo-4-fluorobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorobenzyl)morpholine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Bromo-4-fluorobenzyl)morpholine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom, forming a fluorobenzylmorpholine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include dehalogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of organic synthesis, 4-(3-Bromo-4-fluorobenzyl)morpholine serves as a versatile building block for the creation of more complex molecules. Its structure allows for various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as those catalyzed by palladium, which are essential for forming carbon-carbon bonds.

Biology

Research indicates that compounds containing morpholine rings exhibit a range of biological activities. Specifically, this compound is being investigated for:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 - 256 |

| Escherichia coli | 64 - 128 |

| Pseudomonas aeruginosa | 256 - 512 |

These findings indicate its potential as an antibacterial agent.

- Anticancer Activity: The compound's interaction with specific molecular targets may lead to the modulation of pathways involved in cancer progression. Studies are ongoing to elucidate these mechanisms.

Medicine

This compound is being explored as a lead compound in drug discovery:

- Potential Therapeutic Agent: Its unique structure suggests possible applications in developing new drugs targeting various diseases, including infections and cancers.

Industry

In industrial applications, this compound is utilized for:

- Material Development: Its chemical properties make it suitable for creating new materials with specific functionalities.

- Reagent Use: It serves as a reagent in various chemical processes, contributing to advancements in synthetic methodologies.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in scientific research:

- A study published in Frontiers in Chemistry examined the structure-activity relationship of morpholine derivatives, including this compound, emphasizing its potential as an antimicrobial agent .

- Research focusing on the synthesis of complex organic molecules has demonstrated the utility of this compound as an intermediate, showcasing its versatility in chemical reactions.

Mécanisme D'action

The mechanism of action of 4-(3-Bromo-4-fluorobenzyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Bromo-2-fluorobenzyl)morpholine

- 4-(5-Bromo-2-fluorobenzoyl)morpholine

- 4-(3-Fluorobenzyl)morpholine

- 4-(2-Chloro-6-fluorobenzyl)morpholine

Uniqueness

4-(3-Bromo-4-fluorobenzyl)morpholine is unique due to the specific positioning of the bromo and fluoro substituents on the benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Activité Biologique

4-(3-Bromo-4-fluorobenzyl)morpholine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a morpholine ring substituted with a bromo and fluorobenzyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of morpholine derivatives, including this compound. The compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 | |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Membrane Permeabilization : It may induce changes in membrane permeability, leading to cell lysis.

- Enzyme Inhibition : Morpholines have been shown to inhibit specific enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A study conducted on multidrug-resistant strains of Staphylococcus aureus demonstrated that this compound exhibited significant antibacterial activity. The compound was effective at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with existing antibiotics such as ampicillin and ciprofloxacin. The results indicated enhanced antibacterial activity when used in combination, highlighting the potential for developing combination therapies that could overcome antibiotic resistance .

Pharmacological Applications

The selective inhibition of cytochrome P450 isoforms by morpholine derivatives has been identified as a promising area for further research. Specifically, compounds like this compound have shown selectivity towards CYP2A13, which is involved in the metabolism of various carcinogens. This selectivity could lead to the development of new cancer prevention strategies by inhibiting the formation of harmful metabolites .

Propriétés

IUPAC Name |

4-[(3-bromo-4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZMNYOZJCBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.